

An In-depth Technical Guide to 6-Chloropyridazine-4-carboxylic Acid

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Compound of Interest

Compound Name: *6-Chloropyridazine-4-carboxylic acid*

CAS No.: *1256794-24-7*

Cat. No.: *B110448*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloropyridazine-4-carboxylic acid, a halogenated pyridazine derivative, serves as a crucial building block in the synthesis of complex heterocyclic molecules for the pharmaceutical and agrochemical industries. While its direct discovery and historical development are not extensively documented in dedicated publications, its emergence is intrinsically linked to the broader exploration of pyridazine scaffolds in medicinal chemistry. This guide provides a comprehensive overview of its properties, a plausible synthesis pathway based on established chemical transformations for analogous compounds, and its significance as a versatile intermediate.

Introduction

Pyridazine and its derivatives are a class of heterocyclic compounds that have garnered significant attention in drug discovery and materials science due to their diverse biological activities. The introduction of a chlorine atom and a carboxylic acid group onto the pyridazine

ring, as seen in **6-Chloropyridazine-4-carboxylic acid**, creates a bifunctional molecule with reactive sites amenable to a variety of chemical modifications. This makes it a valuable precursor for creating libraries of novel compounds for biological screening. While a definitive "discovery" paper for this specific isomer is not prominent in the literature, its utility is recognized in its commercial availability and its implicit use in the development of more complex molecules, particularly in antiviral and antibacterial research.

Physicochemical and Spectroscopic Data

Quantitative data for **6-Chloropyridazine-4-carboxylic acid** is primarily available through chemical databases and suppliers. The following tables summarize the key computed and expected properties of the molecule.

Table 1: Physicochemical Properties

Property	Value	Source
CAS Number	1256794-24-7	PubChem[1]
Molecular Formula	C ₅ H ₃ ClN ₂ O ₂	PubChem[1]
Molecular Weight	158.54 g/mol	PubChem[1]
XLogP3	0.3	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	4	PubChem[1]
Monoisotopic Mass	157.9883050 Da	PubChem[1]

Table 2: Predicted Spectroscopic Data

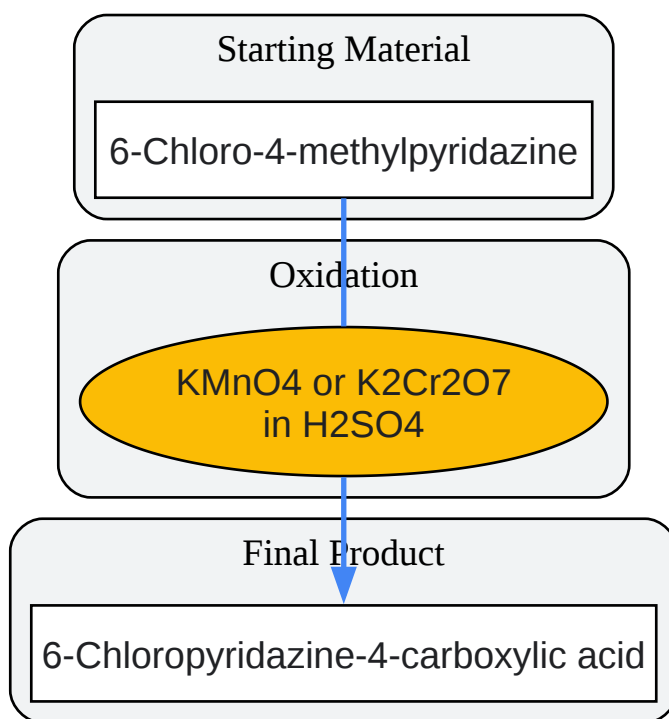
Spectrum Type	Key Predicted Features
¹ H-NMR	Aromatic protons on the pyridazine ring. A broad singlet for the carboxylic acid proton.
¹³ C-NMR	Carbons of the pyridazine ring, with the carbon attached to the chlorine atom shifted downfield. A peak for the carboxylic acid carbon.
IR Spectroscopy	A broad O-H stretch from the carboxylic acid dimer (approx. 2500-3300 cm ⁻¹). A strong C=O stretch (approx. 1690-1760 cm ⁻¹). C-O stretch (approx. 1210-1320 cm ⁻¹).

Synthesis and Experimental Protocols

While a specific, peer-reviewed synthesis for **6-Chloropyridazine-4-carboxylic acid** is not readily available, a highly probable synthetic route can be inferred from established methods for producing its isomers, such as 6-Chloropyridazine-3-carboxylic acid. The most common and industrially scalable method involves the oxidation of a methyl group on the pyridazine ring.

Plausible Synthesis Pathway: Oxidation of 6-Chloro-4-methylpyridazine

The synthesis would logically proceed via the oxidation of the corresponding methyl-substituted precursor, 6-chloro-4-methylpyridazine. Strong oxidizing agents like potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in an acidic medium are typically employed for such transformations.



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Caption: Plausible synthesis of **6-Chloropyridazine-4-carboxylic acid**.

Detailed (Hypothetical) Experimental Protocol

This protocol is adapted from the synthesis of the 3-carboxylic acid isomer and is provided as a representative methodology. Researchers should perform their own optimizations.

Materials:

- 6-Chloro-4-methylpyridazine
- Potassium permanganate (KMnO₄)
- Concentrated sulfuric acid (H₂SO₄)
- Pyridine
- Water

- Diethyl ether
- Hexane
- Sodium sulfate (anhydrous)

Procedure:

- In a reaction flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-chloro-4-methylpyridazine in a mixture of pyridine and water.
- Heat the mixture to approximately 85°C with stirring.
- Slowly add potassium permanganate to the heated solution over a period of 30 minutes.
- Maintain the reaction mixture at 85°C for 6 hours.
- After the reaction is complete, allow the mixture to cool to room temperature.
- Dilute the mixture with water and a diethyl ether-hexane solution.
- Filter the mixture to remove manganese dioxide precipitate.
- Separate the aqueous and organic phases.
- Acidify the aqueous phase with concentrated sulfuric acid to precipitate the carboxylic acid.
- Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield **6-Chloropyridazine-4-carboxylic acid**.
- The unreacted starting material may be recovered from the organic phase by evaporation.

Yields and purity would need to be determined experimentally.

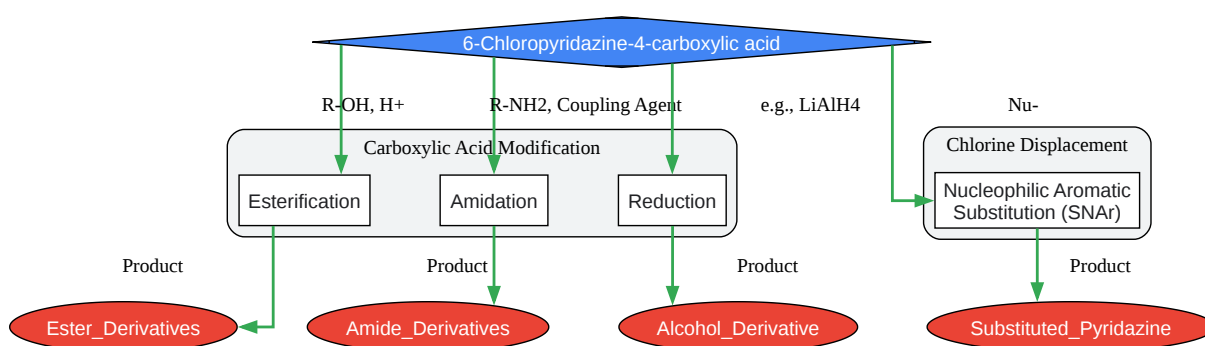
Applications in Research and Drug Development

As a functionalized heterocycle, **6-Chloropyridazine-4-carboxylic acid** is a valuable intermediate in the synthesis of more complex molecules with potential biological activity.

- **Scaffold for Novel Compounds:** The carboxylic acid group can be readily converted into esters, amides, or other functional groups, while the chloro substituent can be displaced by various nucleophiles. This allows for the generation of diverse chemical libraries for high-throughput screening.
- **Antiviral and Antibacterial Research:** Pyridazine derivatives are known to exhibit a wide range of biological activities. **6-Chloropyridazine-4-carboxylic acid** is specifically noted for its use in antiviral and antibacterial research, likely as a precursor to more complex drug candidates.
- **Protein Degradator Building Blocks:** Some suppliers categorize this compound as a building block for protein degraders, suggesting its potential role in the synthesis of Proteolysis Targeting Chimeras (PROTACs) or molecular glues.[2]

Logical Workflow for Derivatization

The primary utility of **6-Chloropyridazine-4-carboxylic acid** in a research setting is its role as a starting material for further chemical synthesis. The following diagram illustrates the logical workflow for creating derivatives from this core structure.



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Caption: Derivatization pathways for **6-Chloropyridazine-4-carboxylic acid**.

Conclusion

6-Chloropyridazine-4-carboxylic acid is a key chemical intermediate with significant potential in the fields of medicinal and agricultural chemistry. While its own history is not prominently detailed, its value is evident through its role as a versatile building block for the synthesis of novel, biologically active compounds. The availability of two distinct reactive sites on a stable heterocyclic core makes it an attractive starting point for the exploration of new chemical space. Further research into its applications is likely to yield new discoveries in drug development and other areas of chemical science.

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References

- [1. 6-Chloropyridazine-4-carboxylic acid | C5H3ClN2O2 | CID 21113014 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. calpaclab.com \[calpaclab.com\]](#)
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